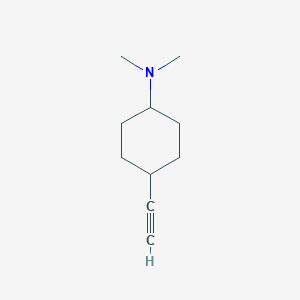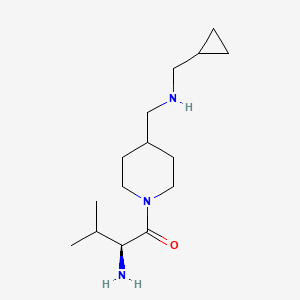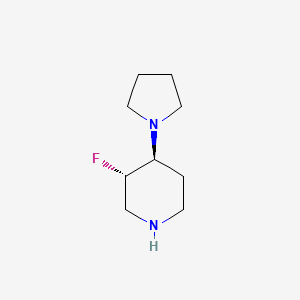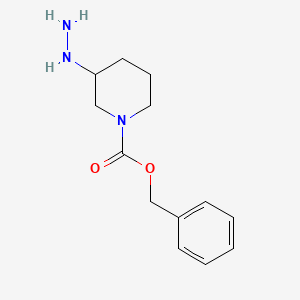![molecular formula C66H36N6O6 B11756023 4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)
4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[7,16,17,26,27-Pentakis(4-formylphenyl)-3,10,13,20,23,30-Hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyd ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein mehrerer Formylgruppen und ein Heptacyclisches Gerüst aus, was sie zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[7,16,17,26,27-Pentakis(4-formylphenyl)-3,10,13,20,23,30-Hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyd umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz beinhaltet die Verwendung von Schiff-Basen-Reaktionen, bei denen Aldehydgruppen mit Aminen unter Bildung von Iminen reagieren, gefolgt von Cyclisierung und weiterer Funktionalisierung .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, einschließlich der Verwendung von Hochdruckreaktoren und fortschrittlicher Reinigungsmethoden wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kernspinresonanz (NMR)-Spektroskopie zur Qualitätskontrolle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde typically involves multi-step organic reactions. One common approach includes the use of Schiff-base reactions, where aldehyde groups react with amines to form imines, followed by cyclization and further functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Formylgruppen können zu Carbonsäuren oxidiert werden.
Reduktion: Die Formylgruppen können zu Alkoholen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Brom (Br₂) und Salpetersäure (HNO₃).
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Halogenierte oder nitrierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
4-[7,16,17,26,27-Pentakis(4-formylphenyl)-3,10,13,20,23,30-Hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich als Vorläufer für die Entwicklung von Medikamenten.
Industrie: Verwendet bei der Herstellung von organischen Leuchtdioden (OLEDs) und anderen fortschrittlichen Materialien.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Formylgruppen können kovalente Bindungen mit nucleophilen Stellen an Proteinen und anderen Biomolekülen eingehen, wodurch deren Funktion möglicherweise verändert wird. Das Heptacyclische Gerüst sorgt für strukturelle Steifigkeit, die die Bindungsaffinität und -spezifität der Verbindung beeinflussen kann .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The heptacyclic framework provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,3,8,9,14,15-Hexa(4-formylphenyl)diquinoxalino[2,3-a:2′,3′-c]phenazin
- 4-(4-Formylphenyl)pyridin
- 2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylen
Einzigartigkeit
4-[7,16,17,26,27-Pentakis(4-formylphenyl)-3,10,13,20,23,30-Hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyd ist aufgrund seiner Heptacyclischen Struktur und der mehreren Formylgruppen einzigartig, die ein hohes Maß an Funktionalisierung und Potenzial für vielfältige chemische Modifikationen bieten.
Eigenschaften
Molekularformel |
C66H36N6O6 |
|---|---|
Molekulargewicht |
1009.0 g/mol |
IUPAC-Name |
4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde |
InChI |
InChI=1S/C66H36N6O6/c73-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-74)4-16-44)68-62-61(67-55)63-65(71-58-28-52(46-19-7-40(34-76)8-20-46)51(27-57(58)69-63)45-17-5-39(33-75)6-18-45)66-64(62)70-59-29-53(47-21-9-41(35-77)10-22-47)54(30-60(59)72-66)48-23-11-42(36-78)12-24-48/h1-36H |
InChI-Schlüssel |
RSRGRQWCLRRNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2C4=CC=C(C=C4)C=O)N=C5C(=N3)C6=NC7=C(C=C(C(=C7)C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O)N=C6C1=NC2=C(C=C(C(=C2)C2=CC=C(C=C2)C=O)C2=CC=C(C=C2)C=O)N=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
![Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B11755976.png)
![3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11755981.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)


![Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)
![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)
